5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride
Description
Properties
Molecular Formula |
C8H7Cl2FN2 |
|---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1H-indol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H6ClFN2.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-3,12H,11H2;1H |
InChI Key |
TZIWQEFJHGPOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)NC=C2N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride typically involves multi-step organic transformations starting from appropriately substituted aniline or indole precursors. The key challenges include selective halogenation at the 5- and 6-positions and installation of the amine group at the 3-position of the indole ring, followed by conversion to the hydrochloride salt for stability and handling.
Preparation of the Halogenated Indole Core
A patented method for preparing halogenated indole intermediates relevant to this compound involves the following steps:
Starting Material: 3-chloro-4-fluoroaniline is used as the precursor for the indole ring system bearing chlorine and fluorine substituents at the desired positions.
Reaction Conditions: The aniline derivative is treated under an ice-water bath with boron trichloride in toluene, followed by sequential addition of chloromethyl cyanide and anhydrous aluminum trichloride. The reaction mixture is refluxed under nitrogen protection for 6–8 hours.
Isolation: After cooling, hydrochloric acid is added, and the mixture is heated to dissolve precipitates. Extraction with dichloromethane and neutralization with sodium hydroxide yields a crude intermediate, which is used directly without further purification.
Cyclization: The crude intermediate is refluxed in a dioxane/water system with a suitable reagent (noted as Peng Qinghuana in the patent, likely a catalyst or reagent facilitating cyclization) for 8–10 hours. After solvent removal and extraction, distillation affords 6-chloro-5-fluoroindole with purity over 97% and an overall yield of about 55% for the two steps combined.
This method is notable for its short reaction steps, environmental friendliness, and cost-effectiveness, making it suitable for scale-up and industrial applications.
Introduction of the Amino Group at the 3-Position
The 3-amine group on the indole ring can be introduced through methods such as:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine derivatives with ketones under acidic reflux conditions. For fluorinated and chlorinated indoles, modifications ensure selective substitution patterns.
Reduction of Indole-3-carbaldehyde Derivatives: Starting from 5-chloro-6-fluoroindole-3-carbaldehyde, reductive amination or nucleophilic substitution can introduce the amino group at the 3-position.
Van Leusen Reaction: A multi-component reaction involving indole-3-carbaldehydes and amines under basic conditions with tosylmethyl isocyanide (TosMIC) has been reported for related indole derivatives, allowing installation of amine functionalities with variable substituents.
Formation of the Hydrochloride Salt
The free base of 5-chloro-6-fluoro-1H-indol-3-amine is converted to its hydrochloride salt to enhance stability and solubility:
Procedure: The free amine is treated with hydrogen chloride gas or concentrated hydrochloric acid in anhydrous solvents such as ethanol, diethyl ether, or tetrahydrofuran (THF) under inert atmosphere.
Purification: The resulting hydrochloride salt is isolated by recrystallization from ethanol/ether mixtures, ensuring high purity.
Stoichiometry Control: Precise control of the amine-to-HCl molar ratio (1:1) and exclusion of moisture are critical for optimal yield and purity.
Analytical Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
[^1H NMR](pplx://action/followup): Characteristic signals include the indole NH proton appearing between δ 10–12 ppm, aromatic protons in the δ 6.5–7.5 ppm range, and broad amine signals between δ 1–5 ppm. The presence of fluorine induces splitting patterns (e.g., doublets) in adjacent protons due to spin-spin coupling.
[^13C NMR](pplx://action/followup): Fluorine substitution causes significant chemical shift changes in carbons adjacent to the fluorine atom, notably at C-6 (δ 160–165 ppm).
Mass Spectrometry (MS)
- Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion [M+H]^+ at m/z consistent with the free amine and characteristic fragments for the hydrochloride salt.
Elemental Analysis
- Expected elemental composition for the hydrochloride salt includes approximately: Carbon 47.3%, Hydrogen 4.3%, Nitrogen 12.5%, and Chlorine 16.3%, confirming the compound’s identity and purity.
Summary Table of Preparation Methods
The preparation of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride involves strategic synthesis of the halogenated indole core followed by introduction of the amino group and conversion to the hydrochloride salt. The patented synthetic route starting from 3-chloro-4-fluoroaniline offers an efficient and scalable method to obtain the key intermediate with high purity. Subsequent functionalization and salt formation are well-established with standard organic synthesis techniques.
Rigorous analytical characterization via NMR, MS, and elemental analysis confirms the structural integrity and purity of the final compound. These preparation methods provide a robust foundation for researchers aiming to utilize this compound in pharmaceutical or chemical research.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the role of halogen substituents in modulating biological activities .
Medicine: Indole derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes. The compound may exert its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 5-chloro-6-fluoro-1H-indol-3-amine hydrochloride and related indole derivatives.
Table 1. Structural and Functional Comparison of Selected Indole Derivatives
Structural and Electronic Differences
- In contrast, 5-CHLORO-1H-INDOL-6-AMINE (Cl at 5, NH₂ at 6) lacks fluorine, reducing steric hindrance and altering hydrogen-bonding interactions .
Functional Groups :
- The imidazolyl and triazolyl substituents in compounds 8 and 5b introduce aromatic heterocycles, which enhance π-π stacking interactions but increase molecular weight and complexity .
- The methoxy group in 2-(6-methoxy-1H-indol-3-yl)ethanamine HCl improves lipid solubility, favoring blood-brain barrier penetration, unlike the polar amine in the target compound .
Biological Activity
5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is a synthetic compound classified as an indole derivative, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
The molecular formula of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is C₈H₇ClF₂N₂·HCl, with a molar mass of approximately 221.06 g/mol. The unique halogen substitutions (chlorine at the 5-position and fluorine at the 6-position) are significant in determining its biological properties.
Research indicates that this compound interacts with specific molecular targets within cells, influencing various biochemical pathways. The exact mechanisms remain under investigation, but it is hypothesized that the compound may modulate kinase signaling pathways involved in cancer biology and interact with neurotransmitter systems, particularly serotonin receptors.
Anticancer Activity
5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride has shown potential as an anticancer agent by inhibiting kinases involved in cell proliferation. Studies have demonstrated its antiproliferative effects against various cancer cell lines, with significant results:
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 5-Chloro-6-fluoro-1H-indol-3-amine | A549 (Lung) | 29 |
| 5-Chloro-6-fluoro-1H-indol-3-amine | MCF7 (Breast) | 47 |
| Erlotinib (Reference) | A549 | 33 |
| Osimertinib (Reference) | EGFR T790M | 8 |
Case Study : In a study evaluating the compound's effects on various cancer cell lines, it was found that certain derivatives exhibited GI50 values ranging from 29 nM to 47 nM, comparable to established drugs like erlotinib and osimertinib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Interaction studies have highlighted its potential effects against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for related compounds suggest promising activity:
| Compound Name | Target | MIC (µg/mL) |
|---|---|---|
| Indole-imidazole derivative | MRSA | ≤0.25 |
| Indole-imidazole derivative | C. neoformans | ≤0.25 |
These results indicate that halogen substitution on the indole ring enhances antimicrobial activity, making it a candidate for further development in treating resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride has been compared to other structurally similar compounds to elucidate SAR:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Chloroindole | Chlorine at position 5 | Basic indole structure without fluorine |
| 6-Fluoroindole | Fluorine at position 6 | Lacks chlorine substituent |
| 5-Bromoindole | Bromine at position 5 | Different halogen substitution |
The presence of both chlorine and fluorine in this compound appears to enhance its reactivity and biological activity compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
